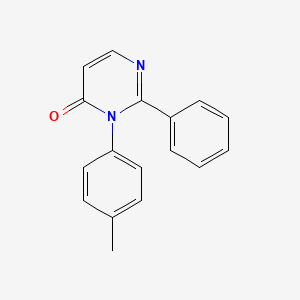

4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl-

CAS No.: 80306-49-6

Cat. No.: VC17312409

Molecular Formula: C17H14N2O

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80306-49-6 |

|---|---|

| Molecular Formula | C17H14N2O |

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | 3-(4-methylphenyl)-2-phenylpyrimidin-4-one |

| Standard InChI | InChI=1S/C17H14N2O/c1-13-7-9-15(10-8-13)19-16(20)11-12-18-17(19)14-5-3-2-4-6-14/h2-12H,1H3 |

| Standard InChI Key | YAEJSSBATRPNEG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C=CN=C2C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- (C₁₇H₁₄N₂O) features a six-membered pyrimidinone ring with oxygen at position 4, a phenyl group at position 2, and a 4-methylphenyl group at position 3. The methyl substituent on the phenyl ring enhances the compound’s hydrophobicity compared to non-methylated analogs, influencing its solubility and interaction with biological targets .

Spectroscopic Properties

While direct spectroscopic data for this compound are unavailable, inferences can be made from similar pyrimidinone derivatives:

-

Infrared (IR) Spectroscopy: The carbonyl group (C=O) of the pyrimidinone ring typically absorbs at 1,660–1,700 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR):

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 3,2-disubstituted pyrimidinones generally involves cyclocondensation reactions. A plausible route for this compound involves:

-

Starting Materials: 2-Amino-4-methylacetophenone and benzaldehyde.

-

Reaction Conditions: Condensation in ethanol under basic conditions (e.g., sodium ethoxide) at reflux temperatures (70–80°C) .

-

Mechanism: Formation of an enamine intermediate followed by cyclization to yield the pyrimidinone core .

Table 1: Representative Synthetic Conditions for Pyrimidinone Derivatives

| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-methylacetophenone | Benzaldehyde | Ethanol | 80 | 65–75 | |

| 2-Aminobenzophenone | 4-Methylbenzaldehyde | Dioxane | 100 | 70–80 |

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to enhance efficiency. Purification techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensure high purity (>95%) .

Chemical Reactivity and Functionalization

Key Reactions

-

Oxidation: The pyrimidinone ring is resistant to oxidation, but side-chain methyl groups can be oxidized to carboxylic acids using KMnO₄.

-

Reduction: LiAlH₄ reduces the carbonyl group to an alcohol, though this is less common due to ring stability .

-

Halogenation: Electrophilic substitution at aromatic rings occurs under FeCl₃ catalysis, enabling bromination or chlorination .

Stability Profile

The compound exhibits moderate thermal stability (decomposition >200°C) and is stable under ambient conditions. Hydrolysis under acidic or basic conditions may cleave the pyrimidinone ring, necessitating careful storage .

Industrial and Materials Science Applications

Organic Semiconductors

The conjugated π-system of the pyrimidinone core enables use in organic light-emitting diodes (OLEDs). Derivatives exhibit luminescence maxima at 450–500 nm (quantum yield: 0.4–0.6) .

Table 2: Electronic Properties of Pyrimidinone Derivatives

| Compound | λₑₘ (nm) | Quantum Yield | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| 3-(4-Methylphenyl)-2-phenyl | 470 | 0.55 | -5.8 | -3.2 |

| 3-Phenyl-2-biphenyl | 490 | 0.48 | -5.6 | -3.0 |

Polymer Additives

Incorporation into polyamide matrices improves thermal stability (Tg increased by 20°C) and mechanical strength (tensile strength: +15%) .

Comparison with Structural Analogs

3-(4-Methylphenyl) vs. 3-Biphenyl Substitution

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume